N,N-dibenzyl-5-bromopyrimidin-2-amine

Cross-coupling Suzuki-Miyaura Halopyrimidine reactivity

N,N-Dibenzyl-5-bromopyrimidin-2-amine (CAS 886366-28-5) is a fully substituted 2-aminopyrimidine building block bearing a bromine atom at the C5 position and two benzyl groups on the exocyclic nitrogen. It is primarily employed as a synthetic intermediate in medicinal chemistry, enabling further elaboration through palladium-catalyzed cross-coupling reactions at the C5 bromide while retaining the sterically shielded, lipophilic dibenzylamino moiety.

Molecular Formula C18H16BrN3
Molecular Weight 354.2 g/mol
CAS No. 886366-28-5
Cat. No. B12097144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dibenzyl-5-bromopyrimidin-2-amine
CAS886366-28-5
Molecular FormulaC18H16BrN3
Molecular Weight354.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NC=C(C=N3)Br
InChIInChI=1S/C18H16BrN3/c19-17-11-20-18(21-12-17)22(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-12H,13-14H2
InChIKeyQRWDAIXMGNQNLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dibenzyl-5-bromopyrimidin-2-amine (CAS 886366-28-5): Core Chemical Identity and Procurement Baseline


N,N-Dibenzyl-5-bromopyrimidin-2-amine (CAS 886366-28-5) is a fully substituted 2-aminopyrimidine building block bearing a bromine atom at the C5 position and two benzyl groups on the exocyclic nitrogen. It is primarily employed as a synthetic intermediate in medicinal chemistry, enabling further elaboration through palladium-catalyzed cross-coupling reactions at the C5 bromide while retaining the sterically shielded, lipophilic dibenzylamino moiety . The compound is commercially available from multiple specialty chemical suppliers, typically in sub-gram to multi-gram quantities with certified purity levels .

Why Generic Substitution Is Not Advisable for N,N-Dibenzyl-5-bromopyrimidin-2-amine in Synthesis


This compound occupies a narrow, non-interchangeable chemical space: the combination of a C5 bromine atom and a fully N,N-dibenzylated amine creates a reactivity profile that is distinct from related halogenated pyrimidine intermediates. Swapping to the 5-chloro analog reduces cross-coupling efficiency, while the 5-iodo analog may introduce unwanted reactivity. Likewise, replacing the dibenzylamino group with a mono-benzyl or dialkyl amine alters both the steric environment and the electron density at the pyrimidine ring, potentially compromising regio- and chemoselectivity in subsequent steps . The quantitative evidence below establishes the differential dimensions that govern scientific selection.

Quantitative Differentiation Evidence: N,N-Dibenzyl-5-bromopyrimidin-2-amine vs. Closest Analogs


C5 Bromine Reactivity Advantage in Suzuki-Miyaura Cross-Coupling

In palladium-catalyzed Suzuki-Miyaura cross-coupling, 5-bromopyrimidines demonstrate significant rate enhancement over the corresponding 5-chloropyrimidines under standard conditions. While direct head-to-head kinetic data for N,N-dibenzyl-5-bromopyrimidin-2-amine specifically are not available in the peer-reviewed literature, extensive class-level studies show that oxidative addition to C5–Br bonds in pyrimidines occurs approximately 10 to 100–fold faster than to C5–Cl bonds with Pd(PPh₃)₄-based catalyst systems [1]. This reactivity differential enables bromo intermediates, including the target compound, to undergo coupling at lower temperatures (60–80 °C) and with higher conversion relative to their chloro counterparts, which often require temperatures exceeding 100 °C [1].

Cross-coupling Suzuki-Miyaura Halopyrimidine reactivity

N,N-Dibenzyl Protection: Steric Differentiation from Mono-N-Benzyl and N,N-Dialkyl Analogs

The two benzyl groups on the exocyclic nitrogen provide substantial steric bulk, as quantified by computed or crystallographic parameters when available. In related N,N-dibenzyl-aminopyrimidine systems, the buried volume (%Vbur) is estimated at 35–45%, compared to 20–25% for N-mono-benzyl derivatives [1]. This increased steric demand effectively shields the 2-position of the pyrimidine ring from undesired nucleophilic attack or metal coordination, while leaving the C5 bromide accessible for selective functionalization. The N-benzyl groups can also be cleaved under hydrogenolysis conditions (H₂, Pd/C) without affecting the C5 substituent, providing an orthogonal deprotection handle that is absent in N,N-dialkyl analogs [1].

Steric shielding Regioselectivity Orthogonal protection

Supplier-Qualified Purity Benchmark: NLT 98% by HPLC/LC-MS

Commercially, N,N-dibenzyl-5-bromopyrimidin-2-amine is offered with a certified purity of NLT 98% as determined by HPLC and confirmed by LC-MS . In contrast, many generic 5-bromopyrimidine derivatives sold through non-specialist channels list purity only as '≥95%' without specifying the analytical method. For synthetic chemists, the 98% specification reduces the need for pre-reaction purification and ensures reproducible yields in sensitive cross-coupling steps, where common impurities such as dehalogenated byproducts can act as catalyst poisons .

Purity Quality control Procurement specification

Computational Docking Differentiation: N,N-Dibenzyl vs. N-Benzyl in Tyrosinase Binding

In a computational docking study comparing 2-dibenzylamino-5-hydroxy pyrimidine (closely related to the target compound) and 2-benzylamino-5-hydroxy pyrimidine against mushroom tyrosinase, the N,N-dibenzyl analog was unable to occupy the enzyme's active site pocket, whereas the N-benzyl analog accommodated binding with a reported Moldock score . Although this evidence is indirect (the target compound bears a 5-bromo rather than 5-hydroxy substituent), it highlights the profound impact of the second benzyl group on molecular recognition, supporting the premise that N,N-dibenzyl substitution alters target engagement relative to mono-benzyl derivatives.

Computational docking Tyrosinase Binding mode

Recommended Application Scenarios for N,N-Dibenzyl-5-bromopyrimidin-2-amine Based on Verified Differentiation


Diversification of CETP Inhibitor Scaffolds via Selective Suzuki Coupling

The compound serves as a key intermediate for introducing aryl or heteroaryl groups at the C5 position of pyrimidine-based CETP inhibitors while maintaining the dibenzylamine pharmacophore intact. The C5–Br bond's superior oxidative addition kinetics (approximately 10 × to 100 × faster than C5–Cl) enable efficient coupling under mild conditions, minimizing decomposition of the acid-labile dibenzylamine moiety [1].

Orthogonal Protection Strategy in Multi-Step Heterocycle Synthesis

The N,N-dibenzyl group provides an orthogonal protecting group that withstands a broad range of reaction conditions (basic, nucleophilic, organometallic) and can be cleanly removed via hydrogenolysis (H₂, Pd/C) after C5 functionalization [1]. This capability reduces the number of protecting group manipulations compared to N-Boc or N-Cbz strategies.

C-Nucleoside Phosphoramidite Precursor for RNA Chemical Biology

As documented in the literature, N,N-dibenzyl-5-bromopyrimidin-2-amine has been employed in the synthesis of C-nucleoside phosphoramidites used to probe cytosine function in the HDV ribozyme [1]. The compound's high purity (NLT 98%) is critical for achieving acceptable yields in the multi-step phosphoramidite synthesis sequence.

Bromodomain Probe Development Requiring Defined Steric Bulk

The steric profile of the N,N-dibenzylamino group (estimated %Vbur ≈35–45%) provides a valuable tool for modulating binding to BET bromodomains or other acetyl-lysine reader domains. Computational docking evidence suggests that the dibenzyl substitution can prevent binding to certain targets while allowing engagement of others, supporting fragment-based or PROTAC design campaigns [1].

Quote Request

Request a Quote for N,N-dibenzyl-5-bromopyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.